molecular formula C7H9NO2 B1600014 2-Methyl-4-methoxypyridine-N-oxide CAS No. 6890-60-4

2-Methyl-4-methoxypyridine-N-oxide

Cat. No.: B1600014
CAS No.: 6890-60-4
M. Wt: 139.15 g/mol
InChI Key: IKGYHDYAMVNSLP-UHFFFAOYSA-N
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Description

2-Methyl-4-methoxypyridine-N-oxide: is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a methyl group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-methoxypyridine-N-oxide typically involves the oxidation of 2-Methyl-4-methoxypyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of hydrogen peroxide and the choice of solvent. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-methoxypyridine-N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the N-oxide group can regenerate the parent pyridine compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Diboron reagents such as bis(pinacolato)diboron.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Further oxidized pyridine derivatives.

    Reduction: 2-Methyl-4-methoxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-methoxypyridine-N-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-methoxypyridine-N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

Comparison with Similar Compounds

    4-Methoxypyridine-N-oxide: Similar structure but lacks the methyl group at the 2-position.

    2-Methylpyridine-N-oxide: Lacks the methoxy group at the 4-position.

    Pyridine-N-oxide: The parent compound without any substituents.

Uniqueness: 2-Methyl-4-methoxypyridine-N-oxide is unique due to the presence of both the methyl and methoxy groups, which influence its chemical reactivity and potential applications. The combination of these substituents with the N-oxide group provides a distinct set of properties that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

4-methoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGYHDYAMVNSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443623
Record name 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-60-4
Record name Pyridine, 4-methoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With stirring, sodium pellets (3.95 g, 0.172 mol), maintained dry under hexane, were added to 540 ml dry methanol, under N2. Following dissolution, the mixture was diluted with 900 ml methanol, 4-nitro-2-methylpyridine N-oxide (26.0 g, 0.169 mol) was added, and the mixture heated at reflux for 1 hour, cooled to room temperature and acidified with 18 ml glacial acetic acid. After stirring 15 minutes, the reaction mixture was stripped of solvent, the orange residue taken up in 300 ml of H2O, neutralized with saturated NaHCO3, reconcentrated to dryness, and the residue triturated 5×50 ml of ethanol. The ethanol triturates were combined, stripped to dryness, and the residue restripped 3×50 ml toluene to yield solids (36.1 g) which were chromatographed on silica gel using 6:1 CH2Cl2 :CH3OH as eluant to yield purified title product, 21.14 g; MS 139 (M+).
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26 g
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900 mL
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300 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methyl-4-nitropyridine 1-oxide (24 g, 0.155 mol) in MeOH (100 mL). Sodium methoxide (10 g, 0.187 mol, Aldrich) was added, and the reaction mixture was stirred for 2 h at 80° C. Reaction progress was monitored by TLC (50% EtOAc in petroleum ether). The reaction mixture was concentrated and water (50 mL) was added and the aqueous solution was extracted with EtOAc (4×50 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to afford the title compound as a brown liquid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.14 (d, J=7.2 Hz, 1H), 7.14 (d, J=3.3 Hz, 1H), 6.91 (dd, J=3.6, 7.2 Hz, 1H), 3.80 (s, 3H), 2.32 (s, 3H).
Quantity
24 g
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reactant
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Sodium methoxide
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10 g
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100 mL
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petroleum ether
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Synthesis routes and methods III

Procedure details

To a solution of sodium (4.6 g, 0.2 mole) in anhydrous methanol (140 ml) at 25° C. was added 4-nitro-2-picoline-N-oxide (31 g, 0.2 mole). The mixture was stirred for 11/2 hours and then filtered. The filtrate was evaporated and the residue extracted with ethyl acetate. The solution was filtered, evaporated and the oily residue distilled to give the title compound (25.7 g, 92%) b.p. 150° C. at 0.2 mm mercury.
Quantity
4.6 g
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reactant
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31 g
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reactant
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140 mL
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reactant
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

To a suspension of 4-nitro-2-picoline-1-oxide (0.952 g) in dry methanol (20 ml) was added dropwise a solution of sodium methox-ide prepared from sodium (0.60 g) and methanol (10 ml) under stirring at cooling in an ice-bath. The mixture was stirred for 3 hours under the same condition. The resultant mixture was concentrated in vacuo. The residue was treated with chloroform and water. The organic layer was washed with water and a brine, and dried over sodium sulfate. Removal of the solvent gave 4-methoxy-2-picoline-1-oxide (0.958 g).
Quantity
0.952 g
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Reaction Step One
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20 mL
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sodium methox-ide
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0.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-methoxypyridine-N-oxide
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2-Methyl-4-methoxypyridine-N-oxide
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